molecular formula C16H12N4O4S B4059208 N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B4059208
M. Wt: 356.4 g/mol
InChI Key: IPEYOBIYNURYLB-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and anticancer research. The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its ability to engage in various intermolecular interactions and improve the pharmacokinetic properties of lead compounds, primarily by enhancing lipophilicity and facilitating transmembrane diffusion . This compound is specifically designed for research applications. Its core structure is closely related to molecules that have demonstrated potent anticancer activity in scientific studies. Research on analogous 1,3,4-oxadiazole acetamide derivatives has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit matrix metalloproteinase-9 (MMP-9), an enzyme critical for tumor metastasis, and cause cell cycle arrest . Furthermore, the structural framework suggests potential for investigation as an EGFR (Epidermal Growth Factor Receptor) inhibitor , a key therapeutic target in various cancers . Beyond oncology, the 1,3,4-oxadiazole pharmacophore is also explored for its antimicrobial properties , including antifungal and antibacterial effects, often through the induction of apoptosis in microbial cells . Product Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(17-12-6-8-13(9-7-12)20(22)23)10-25-16-19-18-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEYOBIYNURYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be

Biological Activity

N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, anticancer properties, and other relevant findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

N 4 nitrophenyl 2 5 phenyl 1 3 4 oxadiazol 2 yl thio acetamide\text{N 4 nitrophenyl 2 5 phenyl 1 3 4 oxadiazol 2 yl thio acetamide}

1. Enzyme Inhibition Studies

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant enzyme inhibitory activity. For instance, studies on similar compounds have indicated that they can inhibit key enzymes such as acetylcholinesterase and lipoxygenase. These enzymes are crucial in various biological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and inflammation .

Table 1: Enzyme Inhibition Potency of Oxadiazole Derivatives

CompoundEnzyme TargetIC50 (µM)
5-(2-Nitrostyryl)-1,3,4-oxadiazoleAcetylcholinesterase12.5
N-(4-nitrophenyl)-2-thioacetamideLipoxygenase15.0
5-(4-Nitrophenyl)-1,3,4-oxadiazoleButyrylcholinesterase20.0

2. Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a recent study highlighted the ability of oxadiazole derivatives to inhibit telomerase activity and affect pathways involved in cancer cell survival .

Case Study: Anticancer Effects on Cell Lines
A series of experiments were conducted using human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The results demonstrated that compounds containing the oxadiazole scaffold exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.

The mechanism by which N-(4-nitrophenyl)-2-thioacetamide exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : By inhibiting enzymes critical for tumor growth and inflammation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Reducing oxidative stress within cells which can contribute to cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural features. Modifications in substituents on the phenyl rings or variations in the oxadiazole structure can lead to significant changes in potency and selectivity against different biological targets .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Presence of nitro groupIncreases enzyme inhibition
Substituents on phenyl ringAlters cytotoxicity profile
Oxadiazole ring modificationsEnhances anticancer properties

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new derivatives with tailored properties.

Common Reactions:

  • Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction: The nitro group can be reduced to an amine group.
  • Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with biological macromolecules, which can modulate enzyme activity or receptor interactions.

Biological Activity:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis.
  • Antitumor Activity: Exhibited significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 10 to 30 µM in studies.

Industry

In industrial applications, this compound may be utilized in the development of new materials with specific properties such as photothermal conversion. This property makes it a candidate for applications in advanced materials science.

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

Cancer Therapy

A study demonstrated that a related oxadiazole compound significantly inhibited RET kinase activity in vitro and reduced tumor growth in xenograft models. This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Infection Control

Research into oxadiazole derivatives indicated their effectiveness against resistant bacterial strains, suggesting their potential as novel antibiotics. This finding underscores the importance of exploring compounds like this compound in combating antibiotic resistance.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide are contextualized below through comparisons with structurally related derivatives.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name (Reference) R Group (Acetamide) Heterocycle Molecular Weight (g/mol) Melting Point (°C) Notable Biological Activity
Target Compound 4-NO₂-C₆H₄ Oxadiazole ~356.36* Not reported Anticancer (inferred)
4b: N-(4-Sulfamoylphenyl)-... 4-SO₂NH₂-C₆H₄ Oxadiazole - >300 Antiproliferative
4c: N-(p-Tolyl)-... 4-CH₃-C₆H₄ Oxadiazole - 265–267 Antiproliferative
4d: N-(4-Chlorophenyl)-... 4-Cl-C₆H₄ Oxadiazole - 206–208 Antiproliferative
Compound 3 4-Cl-C₆H₄ Thiadiazole - Not reported Akt inhibition (92.36%)
2a: Benzofuran-oxadiazole 3-Cl-C₆H₄ Oxadiazole - Not reported Antimicrobial
N-(4-Methoxyphenyl)-... 4-OCH₃-C₆H₄ Oxadiazole 341.39 Not reported Not specified
2-Bromophenyl variant 2-Br-C₆H₃ Oxadiazole 435.25 Not reported Not specified

*Calculated based on structural analogs.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro group in the target compound likely enhances electrophilicity and receptor binding compared to electron-donating groups (e.g., 4-OCH₃ in ). This aligns with the high Akt inhibition (92.36%) observed in the 4-chlorophenyl-thiadiazole derivative .
  • Melting Points : Sulfamoyl (4b) and nitro groups increase melting points (>300°C for 4b ), suggesting higher crystallinity and stability.

However, thiadiazole derivatives like compound 3 show potent Akt inhibition, indicating heterocycle flexibility in activity.

Biological Activity :

  • Antiproliferative Activity : Oxadiazole derivatives with sulfamoyl (4b) or chlorophenyl (4d) groups show marked activity against cancer cell lines .
  • Antimicrobial Activity : Benzofuran-oxadiazole hybrids (2a, 2b) demonstrate potency against microbial targets, influenced by substituents like 3-Cl or 4-OCH₃ .

Key Observations:
  • Conventional vs. Ultrasonic Synthesis: Higher yields (79–86%) are achieved with ultrasonic methods for indole-based derivatives , while conventional methods yield ~65–86% for phthalazinone-oxadiazoles .
  • Spectral Confirmation : IR and NMR data consistently validate the presence of thioether (C–S), amide (C=O), and aromatic protons across analogs .

Q & A

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring followed by acylation. Key steps include cyclization of thiosemicarbazides and coupling with 4-nitrophenyl derivatives. Optimal conditions involve:
  • Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Catalysts : Sodium hydride or triethylamine to facilitate thioether bond formation .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions .
  • pH : Neutral to slightly basic conditions to stabilize intermediates .
    Purity is enhanced via column chromatography and recrystallization from ethanol or dioxane .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., nitrophenyl at δ 7.5–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm1^{-1} confirm C=O (acetamide) and 1250–1300 cm1^{-1} for C-N (oxadiazole) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 413) validate molecular weight .
  • Thermal Analysis : TGA/DSC assess thermal stability (decomposition >250°C) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : IC50_{50} values against breast cancer (MCF-7) and lung cancer (A549) cell lines range from 10–50 µM, likely via caspase-mediated apoptosis .
  • Antimicrobial Activity : Moderate inhibition of E. coli and S. aureus (MIC: 25–100 µg/mL) due to thioamide disruption of microbial membranes .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

  • Methodological Answer :
  • Nitrophenyl vs. Bromophenyl : The nitro group’s electron-withdrawing effect enhances cytotoxicity (e.g., 20% higher activity in MCF-7 vs. bromophenyl analogs) by improving target binding .
  • Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show superior enzyme inhibition (e.g., COX-2 IC50_{50} = 2.1 µM) due to better π-π stacking with active sites .

Q. How can researchers resolve contradictions in activity data across studies (e.g., variable IC50_{50} values)?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) .
  • Control Variables : Account for solvent effects (DMSO ≤0.1% v/v) and incubation times (48–72 hrs) .
  • Statistical Validation : Triplicate experiments with ANOVA analysis to identify outliers .

Q. What experimental strategies are recommended for elucidating the mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin (PDB ID: 1M17) .
  • Biochemical Assays : Measure caspase-3/7 activation (Promega Caspase-Glo) and ROS levels (DCFH-DA probe) .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB) .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Methodological Answer :
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the acetamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced Methodological Design

Q. What multi-step synthetic protocols are recommended for generating derivatives with improved potency?

  • Methodological Answer :
  • Step 1 : Synthesize 5-phenyl-1,3,4-oxadiazole-2-thiol via cyclization of thiosemicarbazide with POCl3_3 .
  • Step 2 : Couple with 2-chloro-N-(4-nitrophenyl)acetamide using K2_2CO3_3 in acetone .
  • Step 3 : Introduce substituents (e.g., methoxy, halogen) via Suzuki-Miyaura cross-coupling .

Q. How can selectivity for cancer vs. normal cells be optimized?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 4-nitrophenyl group with 3,4-dinitrophenyl to enhance tumor-specific uptake .
  • Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression .

Q. What analytical methods are critical for stability studies under physiological conditions?

  • Methodological Answer :
  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Circular Dichroism : Assess conformational stability in serum albumin solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

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